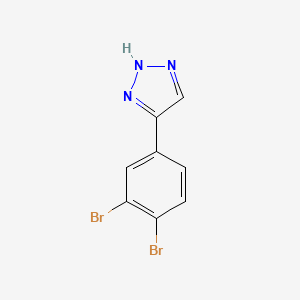

5-(3,4-dibromophenyl)-1H-1,2,3-triazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5Br2N3 |

|---|---|

Molecular Weight |

302.95 g/mol |

IUPAC Name |

4-(3,4-dibromophenyl)-2H-triazole |

InChI |

InChI=1S/C8H5Br2N3/c9-6-2-1-5(3-7(6)10)8-4-11-13-12-8/h1-4H,(H,11,12,13) |

InChI Key |

QWOZQCRUQWZVGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=C2)Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 3,4 Dibromophenyl 1h 1,2,3 Triazole

Regiospecific and Regioselective Synthesis of the 1,2,3-Triazole Ring System

The formation of the 1,2,3-triazole core is most famously achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. organic-chemistry.org When using terminal alkynes, this reaction can theoretically produce two different constitutional isomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. The uncatalyzed thermal reaction often requires high temperatures and results in a mixture of both regioisomers, necessitating difficult purification steps. organic-chemistry.orgnih.gov

To overcome these limitations, catalyzed versions of the reaction have been developed that provide exclusive or near-exclusive formation of a single regioisomer. The choice of metal catalyst is the primary determinant of the reaction's outcome, with copper catalysts favoring the 1,4-isomer and ruthenium catalysts directing the reaction to yield the 1,5-isomer. nih.govacs.org This catalytic control is fundamental for the targeted synthesis of complex molecules like 5-(3,4-dibromophenyl)-1H-1,2,3-triazole.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless. organic-chemistry.orgnih.gov This reaction is renowned for its reliability, high yields, and exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. nih.govlookchem.com The reaction proceeds under mild conditions, often at room temperature, and is compatible with a wide variety of functional groups and solvents, including water. organic-chemistry.org

The active catalyst is the Cu(I) ion, which can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate (B8700270). organic-chemistry.org The mechanism is distinct from the thermal Huisgen cycloaddition and is believed to involve the formation of a copper acetylide intermediate. nih.gov This methodology is highly efficient for creating 1,4-disubstituted triazoles. For example, the isomer of the target compound, 4-(3,4-dibromophenyl)-1H-1,2,3-triazole, would be synthesized via the CuAAC reaction of 1-ethynyl-3,4-dibromobenzene with an azide source.

| Catalyst System | Typical Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|

| CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O, H₂O/THF | Room Temperature | Classic, reliable, works well in aqueous media. | organic-chemistry.orgresearchgate.net |

| CuI | THF, DMF, EtOH/H₂O | Room Temp. to 40 °C | Direct use of Cu(I) salt, often used with a base or ligand. | researchgate.netnih.gov |

| CuCl(TPh) (NHC complex) | Not specified | Room Temperature | Effective for sterically hindered substrates with short reaction times. | organic-chemistry.org |

| Copper-on-Charcoal (Cu/C) | DCM, Ethanol | 110 °C (Flow) | Heterogeneous catalyst, suitable for continuous flow systems. | rsc.org |

To access the 1,5-disubstituted regioisomer, which is the core scaffold of this compound, a different catalytic system is required. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful and complementary method to CuAAC, affording 1,5-disubstituted 1,2,3-triazoles with high regioselectivity. acs.orgnih.gov This reaction was pioneered by the research groups of Fokin and Jia. acs.org

The most effective catalysts for this transformation are pentamethylcyclopentadienyl ruthenium chloride complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. nih.govorganic-chemistry.org The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the triazole product. nih.govnih.gov This pathway is fundamentally different from that of CuAAC and explains the inverted regioselectivity. A significant advantage of RuAAC is its ability to catalyze the reaction of internal alkynes, leading to fully substituted 1,4,5-trisubstituted triazoles. acs.orgnih.gov The synthesis of this compound would involve the reaction between 1-ethynyl-3,4-dibromobenzene and a suitable azide precursor under RuAAC conditions.

| Catalyst | Typical Solvent | Temperature | Substrate Scope | Reference |

|---|---|---|---|---|

| CpRuCl(PPh₃)₂ | Benzene (B151609), THF, Toluene (B28343) | 60-80 °C | Primary/secondary azides; terminal and internal alkynes. | nih.govorganic-chemistry.org |

| CpRuCl(COD) | DCE, THF | Room Temp. to 60 °C | Effective at ambient temperature, suitable for sensitive substrates. | nih.govorganic-chemistry.orgmdpi.com |

| Cp*RuCl(NBD) | Not specified | Not specified | Also among the most effective catalysts. | nih.gov |

While metal-catalyzed reactions offer excellent control, the development of metal-free alternatives is desirable to avoid potential metal contamination in the final products, which is particularly important in biological applications. thieme-connect.comresearchgate.net The classic thermal Huisgen cycloaddition is the original metal-free method, but its lack of regioselectivity and harsh conditions limit its utility. nih.gov

Modern metal-free strategies have emerged that offer improved selectivity. One approach involves the use of base catalysis, where reagents like potassium tert-butoxide (t-BuOK) in DMSO can promote the formation of 1,5-diarylsubstituted 1,2,3-triazoles from aryl azides and terminal alkynes. organic-chemistry.org Another strategy is the three-component reaction of phosphonium (B103445) salts, aldehydes, and sodium azide, which proceeds through an organocatalyzed coupling to form a vinylphosphonium salt that undergoes a [3+2] cycloaddition with the azide. organic-chemistry.org Additionally, reactions involving activated alkynes or alkyne surrogates, such as β-keto sulfones or nitroolefins, can lead to triazole formation under metal-free conditions, often with high regioselectivity. researchgate.netacs.orgtandfonline.com

The synthesis of the 1,2,3-triazole ring is fundamentally a [3+2] cycloaddition reaction, where a three-atom dipole reacts with a two-atom dipolarophile. researchgate.net While the azide-alkyne reaction is the most prominent example, other pathways exist that utilize different starting materials to construct the triazole core. nih.gov

One such alternative involves the reaction of diazo compounds. For instance, N1-substituted-1,2,3-triazoles can be prepared via a copper-catalyzed [3+2] cycloaddition of secondary amines and diazo compounds, using oxygen as a green oxidant. nih.govfrontiersin.org Silver catalysts can also promote the cycloaddition of isonitriles and diazo compounds to form N1-substituted triazoles. nih.govfrontiersin.org

Another important class of reactions involves the use of electron-deficient alkenes as the two-atom component instead of alkynes. The [3+2] cycloaddition of azides with activated olefins like nitroolefins or vinyl sulfones yields a non-aromatic triazoline intermediate. acs.org Subsequent elimination of the activating group (e.g., nitrous acid or sulfur dioxide) leads to the formation of the aromatic 1,2,3-triazole ring. organic-chemistry.orgacs.org These reactions can be promoted by catalysts or proceed under metal-free conditions, providing access to variously substituted triazoles. organic-chemistry.orgnih.gov

Functionalization of the Phenyl Ring and Triazole Core Precursors

The synthesis of this compound requires access to appropriately functionalized precursors. The 3,4-dibromophenyl moiety must be introduced either on the alkyne component (1-ethynyl-3,4-dibromobenzene) for a RuAAC reaction or on the azide component (1-azido-3,4-dibromobenzene). The synthesis of these precursors typically begins with the functionalization of a simpler aromatic starting material. For instance, direct bromination of benzene or substituted benzenes using bromine and a Lewis acid catalyst can install the bromo groups, though controlling the regiochemistry to achieve the 3,4-disubstitution pattern can be challenging and may require a multi-step sequence involving directing groups.

Post-synthetic functionalization of the triazole ring itself is also a viable strategy for creating diversity. Once the 1,2,3-triazole core is formed, direct C-H arylation at the C-5 position can be achieved using palladium catalysts. organic-chemistry.org This allows for the introduction of an aryl group onto a pre-formed triazole ring. For example, an N-substituted 1H-1,2,3-triazole could be directly arylated with a 1,3,4-tribromobenzene derivative to install the desired phenyl group, although selectivity could be an issue. Similarly, the N-H proton of the triazole can be readily substituted to install various alkyl or aryl groups at the N-1 position. nih.gov

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yields and Selectivity

Achieving high yields and selectivity in triazole synthesis often requires careful optimization of reaction parameters. Key variables include the choice of catalyst, solvent, temperature, and reaction time. researchgate.netresearchgate.net

For CuAAC reactions, the addition of ligands can stabilize the catalytically active Cu(I) oxidation state and prevent catalyst disproportionation, leading to improved efficiency. The choice of solvent can also have a dramatic effect; for instance, some CuAAC reactions show significant rate acceleration in water. organic-chemistry.org For RuAAC, the ligand on the ruthenium center (e.g., PPh₃ vs. COD) influences the catalyst's activity and stability, with some catalysts allowing for reactions at room temperature. organic-chemistry.org

Modern techniques such as microwave-assisted synthesis and continuous flow processing are being increasingly employed to optimize these reactions. Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting efficient and rapid heating. broadinstitute.org Continuous flow systems offer advantages in terms of safety (especially when handling azides), scalability, and precise control over reaction parameters like temperature and residence time, which can lead to higher yields and purities. rsc.org

| Parameter | Effect on Reaction | Example | Reference |

|---|---|---|---|

| Solvent | Influences solubility, catalyst activity, and reaction rate. Can be crucial for microwave heating efficiency. | In a survey for microwave synthesis, toluene and dioxane were found to be optimal solvents for a specific reaction, giving high conversion rates. | broadinstitute.org |

| Temperature | Affects reaction rate. Higher temperatures can increase conversion but may also lead to decomposition. | In a flow synthesis, 110 °C was found to be the optimal temperature for quantitative formation of the product. | rsc.org |

| Catalyst Loading | Lowering catalyst amount is desirable for cost and purity. Optimization aims to find the minimum required for full conversion. | A study aimed to reduce catalyst loading to 2% or less while maintaining full conversion under microwave conditions. | broadinstitute.org |

| Reaction Time / Residence Time | Shorter times are more efficient. Optimization seeks the minimum time for complete reaction. | Microwave synthesis reduced reaction time to 5 minutes, while flow chemistry used a residence time of ~129 seconds for optimal results. | rsc.orgbroadinstitute.org |

| Additives/Ligands | Can stabilize the catalyst, prevent side reactions, and accelerate the reaction. | In CuAAC, sodium ascorbate is a crucial additive to maintain the Cu(I) state. Pivalic acid can accelerate palladium-catalyzed direct arylation. | organic-chemistry.orgorganic-chemistry.org |

Influence of Solvent Systems and Reaction Temperature

The selection of a solvent and the reaction temperature are pivotal in optimizing the yield, reaction rate, and purity of 5-aryl-1H-1,2,3-triazoles. The CuAAC reaction has been successfully performed in a wide array of solvents, ranging from polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) to alcohols, water, and even solvent-free conditions. acs.orgrsc.org

The polarity of the solvent can significantly impact the reaction rate. Highly polar solvents are often effective, with one study on a three-component click reaction demonstrating that such solvents afford higher yields. acs.org For instance, in the synthesis of 1-sulfonyl-1,2,3-triazoles, water was used as a solvent, which not only facilitated the reaction but also simplified product separation due to the heterogeneous nature of the system. redalyc.org A comparative study on the synthesis of 1,2,3-triazoles highlighted that a biphasic system of dichloromethane-water can increase reaction rates and provide excellent yields. researchgate.net Recently, the biodegradable solvent Cyrene™, derived from cellulose, has been introduced as a sustainable alternative to traditional polar aprotic solvents like DMF and DMSO, allowing for high-yield synthesis and easy product isolation via precipitation in water. unimi.it

Reaction temperature is another critical variable. While many CuAAC reactions proceed efficiently at room temperature, moderate heating can often accelerate the reaction and improve yields, particularly with less reactive substrates. frontiersin.org For example, the synthesis of 5-aryl-1,4-disubstituted 1,2,3-triazoles was optimized at 50 °C. rsc.org However, the optimal temperature can be dependent on the specific substrates and catalytic system. In some cases, lower temperatures have been shown to increase the yield of the desired product. frontiersin.org The interplay between solvent and temperature is crucial; for example, a study found that for a CuI-catalyzed reaction, the optimal conditions involved heating at 80 °C in DMF for a one-pot synthesis.

Table 1: Effect of Solvent and Temperature on the Synthesis of 5-Aryl-1,2,3-Triazoles (Analogous Systems)

| Alkyne Substrate | Azide Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetylene | p-Toluenesulfonyl Azide | CuCl | Water | Room Temp | 96 | scielo.org.mx |

| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate | DMSO/H₂O | Room Temp | High | unimi.it |

| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate | THF/H₂O | Room Temp | High | unimi.it |

| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate | Cyrene™ | Room Temp | 95 | unimi.it |

| Aryl Alkynes | Benzyl Azides | CuCl | Toluene | 50 | 90 | rsc.org |

| Substituted Alkynes | Aryl Azides | DBU | Acetonitrile | 50 | Moderate to Good | acs.org |

This table presents data from reactions analogous to the synthesis of this compound to illustrate general principles.

Role of Ligands and Additives in Catalytic Efficiency

In the copper-catalyzed synthesis of 1,2,3-triazoles, ligands and additives play a crucial role in stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and enhancing reaction rates and selectivity. scispace.comeurekaselect.com The choice of ligand can modulate the catalytic activity and, in some cases, influence the reaction pathway.

Nitrogen- and sulfur-containing compounds are commonly employed as ligands. For the synthesis of 1-sulfonyl-1,2,3-triazoles, various additives were tested as potential copper ligands, with sulfur-based ligands like hydroxymethyl thioanisole (B89551) and diphenyl disulfide affording higher yields in shorter reaction times compared to nitrogen-based ligands or reactions without additives. redalyc.orgscielo.org.mx The use of specific ligands can be essential when dealing with challenging substrates, such as those with electron-withdrawing groups. redalyc.org

Bases are common additives that facilitate the formation of the copper acetylide intermediate, a key step in the catalytic cycle. Organic bases like triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA) are frequently used. Inorganic bases such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) have also been proven effective, particularly in one-pot, three-component reactions. rsc.org In some protocols, additives can also act as oxidants or promoters. For instance, the synthesis of 5-aryl-1,2,3-triazoles was successfully achieved using a system of CuCl as the catalyst, O₂ as a clean oxidant, and chloramine-T as an additive, allowing the reaction to proceed at a mild temperature of 50 °C. rsc.org

Table 2: Influence of Ligands and Additives on CuAAC Reactions (Analogous Systems)

| Catalyst | Ligand/Additive | Base | Solvent | Outcome | Reference |

| CuCl | Diphenyl disulfide | - | Water | 93% yield of 1-sulfonyl-4-phenyl-1,2,3-triazole | scielo.org.mx |

| CuCl | Thioanisole derivatives | - | Water | Moderate to good yields, accelerated reaction | scielo.org.mx |

| CuI | Chloramine-T / O₂ | TEA | Toluene | 90% yield of 5-aryl-1,4-disubstituted-1,2,3-triazole | rsc.org |

| CuI | - | NaOH | Toluene | 94% yield of 5-allyl-1,2,3-triazole | rsc.org |

| CuI | - | DBU | Acetonitrile | High-yielding synthesis of 5-hydroxy-1,2,3-triazoles | nih.gov |

| [CuI(PPh₃)]₄ | PPh₃ | - | Water | Effective catalysis under ultrasonic conditions | acs.org |

This table presents data from reactions analogous to the synthesis of this compound to illustrate general principles.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of 1,2,3-triazoles to develop more sustainable and environmentally friendly methods. nih.govrsc.orgresearchgate.net This involves the use of alternative energy sources like microwaves and ultrasound, as well as employing benign solvents like water or conducting reactions under solvent-free conditions. consensus.app

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as dramatically reduced reaction times, increased yields, and enhanced product purity. rsc.org In the context of 1,2,3-triazole synthesis, microwave-assisted methods have been shown to be highly efficient compared to conventional heating. nih.gov

For example, a series of new 1,2,3-triazole derivatives were synthesized via a Cu(I)-catalyzed click reaction where the microwave-assisted method required only 12 minutes at 180 W, compared to 8 hours of conventional heating at 80 °C to achieve comparable or even higher yields. ias.ac.inresearchgate.net Similarly, the synthesis of pyrazole-triazole hybrids was accomplished in just 10 minutes under microwave irradiation at 280 W. nih.gov This rapid and efficient heating is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,3-Triazoles (Analogous Systems)

| Reaction | Method | Catalyst | Solvent | Time | Yield (%) | Reference |

| Synthesis of 1,2,3-triazole derivatives | Conventional | CuI | DMF:H₂O (1:3) | 8 h | Good | ias.ac.in |

| Synthesis of 1,2,3-triazole derivatives | Microwave | CuI | DMF:H₂O (1:3) | 12 min | Excellent | ias.ac.inresearchgate.net |

| Synthesis of pyrazole-triazole hybrids | Microwave | - | Glacial Acetic Acid | 10 min | Good | nih.gov |

| Synthesis of spiro-triazole derivatives | Microwave | - | - | 5 min | 85-90 | nih.gov |

This table presents data from reactions analogous to the synthesis of this compound to illustrate general principles.

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation is another green chemistry technique that utilizes acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to accelerated reaction rates and improved yields. nih.gov This method has been successfully applied to the synthesis of various triazole derivatives. nih.gov

The synthesis of 1,2,3-triazoles coupled with diaryl sulfone moieties was achieved under ultrasound irradiation, which significantly reduced reaction times and increased yields compared to silent conditions. nih.gov A one-pot, four-component synthesis of 1,2,4-triazole (B32235) derivatives under ultrasonic irradiation was completed in just 10-25 minutes with yields ranging from 70-96%. researchgate.net Furthermore, an eco-friendly catalyst supported on natural biopolymers was used to facilitate a click reaction under ultrasonic conditions at room temperature in water, highlighting the synergy between sonochemistry and green catalysts. researchgate.net A study on a Cu(I) complex-mediated click reaction demonstrated that ultrasound irradiation in water could achieve total conversion of starting materials in a significantly shorter time compared to conventional heating. acs.org

Table 4: Efficacy of Ultrasound-Assisted Synthesis of Triazoles (Analogous Systems)

| Reaction Type | Catalyst | Solvent | Time | Yield (%) | Reference |

| CuAAC of diaryl sulfones | Copper | Benign Solvents | Reduced | Increased | nih.gov |

| One-pot, four-component synthesis | KHSO₄ | - | 10-25 min | 70-96 | researchgate.net |

| Click reaction with biopolymer support | Cs-Sh@Cu | Water | Short | High | researchgate.net |

| Multicomponent click reaction | CuIL₁PPh₃ | Water | 30 min | High (Total Conversion) | acs.org |

This table presents data from reactions analogous to the synthesis of this compound to illustrate general principles.

Aqueous Medium and Solvent-Free Methodologies

The use of water as a reaction medium is a primary goal of green chemistry, as it is non-toxic, non-flammable, and abundant. The CuAAC reaction is remarkably compatible with aqueous conditions, often proceeding with high efficiency. consensus.app The synthesis of 1H-1,2,3-triazole analogs has been successfully conducted in a THF:H₂O (3:1) medium, demonstrating the feasibility of using water-containing solvent systems. frontiersin.org In some instances, a biphasic system of water and an organic solvent like dichloromethane (B109758) has been shown to accelerate the reaction. researchgate.net The use of water as the sole solvent, often coupled with sonication or specialized catalysts, represents a highly sustainable approach. acs.orgresearchgate.net

Solvent-free, or neat, reaction conditions represent another important green methodology, as they eliminate solvent waste entirely. A study on the synthesis of 5-hydroxy-1,2,3-triazoles demonstrated that the reaction between aryl azides and β-ketoesters could proceed efficiently under solvent-free conditions, affording the product in high yield (79%). acs.org These approaches not only reduce the environmental impact but also simplify product purification procedures.

Table 5: Green Solvents and Solvent-Free Conditions in Triazole Synthesis (Analogous Systems)

| Method | Catalyst | Solvent | Substrates | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | THF:H₂O (3:1) | Triazole & Boronic Acids | 82-91 | frontiersin.org |

| Click Reaction | CuSO₄/Sodium Ascorbate | CH₂Cl₂/H₂O | Azides & Alkynes | Excellent | researchgate.net |

| Click Reaction | CuI | Glycerol | Halides, Alkynes, NaN₃ | Good to Excellent | consensus.app |

| Cycloaddition | - | Solvent-Free | Aryl Azide & β-Ketoester | 79 | acs.org |

| CuAAC | CuI | Water | Azides & Alkynes | Up to 96 | consensus.app |

This table presents data from reactions analogous to the synthesis of this compound to illustrate general principles.

Comprehensive Structural Elucidation and Spectroscopic Analysis of 5 3,4 Dibromophenyl 1h 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of a 1H-1,2,3-triazole substituted with a 3,4-dibromophenyl ring would provide precise information on the electronic environment of each proton and carbon atom.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignment and Multiplicity Analysis

For 5-(3,4-dibromophenyl)-1H-1,2,3-triazole, the ¹H NMR spectrum would be expected to show distinct signals for the triazole proton (CH) and the three protons on the dibromophenyl ring. The triazole C5-H proton would likely appear as a singlet in the region of 8.0-8.5 ppm. The protons on the dibromophenyl ring would exhibit a characteristic splitting pattern. H-2' (the proton adjacent to the triazole ring) would likely be a doublet, H-5' would be a doublet of doublets, and H-6' would be a doublet, with chemical shifts between 7.5 and 8.2 ppm. The exact shifts would be influenced by the electron-withdrawing effects of the bromine atoms and the triazole ring.

The ¹³C NMR spectrum would show signals for the two carbons of the triazole ring and the six carbons of the dibromophenyl ring. The carbon atoms directly bonded to bromine would be expected in the 120-125 ppm range, while the other aromatic carbons would appear between 125-140 ppm. The triazole carbons would have characteristic shifts, typically with C5 appearing further downfield than C4.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

| Triazole C-H | 8.0 - 8.5 | 120 - 125 | s |

| Phenyl C-2' | 7.9 - 8.2 | 130 - 135 | d |

| Phenyl C-5' | 7.7 - 8.0 | 130 - 135 | dd |

| Phenyl C-6' | 7.6 - 7.9 | 125 - 130 | d |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of the protons on the dibromophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons over two or three bonds, which is crucial for establishing the connection between the dibromophenyl ring and the triazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons, which could help in confirming the conformation of the molecule, particularly the orientation of the phenyl ring relative to the triazole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of the elemental formula. For C₈H₅Br₂N₃, the expected exact mass would be calculated. The isotopic pattern would be highly characteristic due to the presence of two bromine atoms (⁵⁰Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern in the mass spectrum would offer further structural confirmation, likely showing the loss of N₂ from the triazole ring and cleavages at the bond connecting the two rings.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the triazole ring (a broad band around 3100-3300 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), N=N and C=N stretching of the triazole ring (1400-1600 cm⁻¹), and C-Br stretching (in the fingerprint region, < 700 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic rings.

Table 2: Predicted IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium |

| Aromatic C-H | 3000 - 3100 | Medium |

| C=N, N=N Stretch | 1400 - 1600 | Medium |

| C-Br Stretch | 500 - 700 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would likely show absorption maxima corresponding to π→π* transitions within the conjugated system formed by the phenyl and triazole rings. The position of these maxima would provide insight into the extent of electronic conjugation.

X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the rings, the dihedral angle between the phenyl and triazole rings, and how the molecules pack in the crystal lattice, including any intermolecular interactions like hydrogen bonding (involving the triazole N-H) or halogen bonding (involving the bromine atoms).

Determination of Bond Lengths, Bond Angles, and Torsion Angles

To generate a data table and a detailed discussion for this section, a crystallographic information file (CIF) or a peer-reviewed publication containing the refined crystal structure of this compound is necessary. This file would contain the precise atomic coordinates of the molecule, from which all intramolecular distances (bond lengths), angles between bonded atoms (bond angles), and the dihedral angles between planes of atoms (torsion angles) are calculated.

Analysis of Crystal Packing and Hydrogen Bonding Networks

Similarly, an analysis of the crystal packing and hydrogen bonding networks requires the complete crystal structure data. This information would allow for the visualization and detailed description of how individual molecules of this compound are arranged in the solid state. It would also enable the identification and characterization of any intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which are crucial for understanding the supramolecular architecture and properties of the compound.

Given the absence of the necessary crystallographic data for this compound in the public domain, it is not possible to fulfill the request for a detailed article on its structural elucidation and spectroscopic analysis.

Reactivity, Derivatization, and Chemical Transformations of 5 3,4 Dibromophenyl 1h 1,2,3 Triazole

Functionalization of the Dibromophenyl Moiety

The dibromophenyl group is a versatile platform for introducing molecular complexity through various metal-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms can potentially be exploited for selective functionalization.

The bromine substituents on the phenyl ring are amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds by coupling an organoboron reagent with an aryl halide. For 5-(3,4-dibromophenyl)-1H-1,2,3-triazole, this allows for the introduction of various aryl or heteroaryl substituents. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govnih.gov By carefully controlling the stoichiometry and reaction conditions, it may be possible to achieve either mono- or di-substitution. A sequential coupling approach can lead to the synthesis of unsymmetrically substituted diaryl-1,2,3-triazoles. nih.gov Microwave-assisted Suzuki-Miyaura reactions have been shown to be efficient for substituted 1H-1,2,3-triazoles, often leading to higher yields in shorter reaction times. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This provides a method to introduce alkenyl groups onto the dibromophenyl moiety of the title compound. The reaction is known for its high trans selectivity. organic-chemistry.org Phosphine-free palladium catalysts have also been developed for Heck reactions, sometimes under aqueous or solvent-free conditions, which aligns with green chemistry principles. organic-chemistry.orgbohrium.com

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This is a key method for synthesizing arylalkynes. The Sonogashira reaction can be carried out under mild conditions, making it suitable for complex molecules. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.govorganic-chemistry.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions for Aryl Bromides This table presents generalized conditions and potential products based on reactions with similar substrates.

| Reaction | Coupling Partner | Catalyst System | Base | Potential Product(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃·HBF₄ | K₃PO₄ or Na₂CO₃ | 5-(Aryl-bromophenyl)-1H-1,2,3-triazole or 5-(Diarylphenyl)-1H-1,2,3-triazole |

| Heck | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂ or Pd/C | Et₃N or K₂CO₃ | 5-(Alkenyl-bromophenyl)-1H-1,2,3-triazole or 5-(Dialkenylphenyl)-1H-1,2,3-triazole |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N or Piperidine | 5-(Alkynyl-bromophenyl)-1H-1,2,3-triazole or 5-(Dialkynylphenyl)-1H-1,2,3-triazole |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This reaction is a powerful method for synthesizing aryl amines and their derivatives. For this compound, this would allow for the introduction of primary or secondary amines at the bromine-substituted positions of the phenyl ring. The reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, DPPF), and a base. wikipedia.org The choice of ligand is crucial and can influence the scope of the reaction. wikipedia.orgmdpi.com This methodology provides a direct route to novel amino-substituted triazole derivatives. mdpi.comresearchgate.net

There is limited specific information in the reviewed literature regarding the stereoselective functionalization of the bromine centers for this compound. However, the principles of stereoselective synthesis could be applied. If the derivatization of the triazole or the phenyl ring introduces a chiral center or a directing group, it might be possible to achieve stereoselective transformations in subsequent reactions at the bromine positions. For instance, the use of chiral ligands in metal-catalyzed coupling reactions could potentially induce stereoselectivity, although this is highly dependent on the specific substrate and reaction conditions.

Functionalization at the Triazole Ring

The 1,2,3-triazole ring itself offers opportunities for further derivatization, primarily at the nitrogen atoms and, under certain conditions, at the C-H bond of the triazole ring.

The 1H-1,2,3-triazole moiety can undergo substitution at the nitrogen atoms. The alkylation of NH-1,2,3-triazoles typically yields a mixture of N-1 and N-2 substituted isomers, with the N-1 isomer often being the major product. researchgate.net However, the regioselectivity can be influenced by the substituents on the triazole ring and the reaction conditions. The presence of a bromo-substituent on the triazole ring has been shown to direct alkylation to the N-2 position. organic-chemistry.org

N-arylation can also be achieved, often using copper-catalyzed conditions. researchgate.net Similar to alkylation, a mixture of regioisomers is possible. For 4,5-dibromo-1,2,3-triazole, reaction with electron-deficient aromatic halides in the presence of potassium carbonate has been reported to yield the N-2 aryl derivative with high regioselectivity. researchgate.net

Table 2: Regioselectivity in N-Functionalization of 1,2,3-Triazoles This table summarizes general regiochemical outcomes based on related structures.

| Reaction | Reagent | Conditions | Major Product | Minor Product |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide | Base (e.g., K₂CO₃), DMF | N-1 alkylated isomer | N-2 alkylated isomer |

| N-Arylation | Aryl halide | Cu catalyst, Base | N-1 and/or N-2 arylated isomers (regioselectivity depends on substrate and conditions) |

Direct C-H functionalization is a powerful strategy for forming C-C bonds that avoids the pre-functionalization of substrates. bohrium.com Palladium-catalyzed direct arylation of the C-5 position of 1,4-disubstituted 1,2,3-triazoles has been developed as an efficient method to synthesize fully substituted triazoles. nih.govnih.govorganic-chemistry.orgacs.org This reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂), a ligand, and a base, reacting the triazole with an aryl bromide or iodide. nih.govorganic-chemistry.org This methodology could potentially be applied to the N-substituted derivatives of this compound to introduce a substituent at the C-4 position of the triazole ring. The use of heterogeneous catalysts like Pd/C under solvent-free conditions has also been reported for the direct arylation of triazoles. bohrium.com

Exploration of Triazole Ring Opening and Rearrangement Reactions

The 1,2,3-triazole ring, though aromatic and relatively stable, can undergo specific ring-opening and rearrangement reactions under certain conditions. These transformations are crucial for converting the triazole into other heterocyclic systems or functionalized open-chain compounds.

One of the most characteristic reactions of substituted 1,2,3-triazoles is the Dimroth rearrangement . This process typically occurs in 1,2,3-triazoles that possess an amino or imino group adjacent to a ring nitrogen atom. The reaction involves a ring-opening to a diazo intermediate, followed by rotation and ring-closure, effectively causing the endocyclic and exocyclic nitrogen atoms to switch places. wikipedia.orgjst.go.jp For a compound like this compound, a Dimroth-type rearrangement would first require the introduction of a suitable substituent, such as an amino group, onto the triazole ring. For instance, heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride (B1165640) has been shown to yield acetyl derivatives of the rearranged 5-anilino-1,2,3-triazoles. rsc.org The reaction conditions, including solvent and temperature, can significantly influence the equilibrium of this isomerization. jst.go.jp

Beyond the classic Dimroth rearrangement, thermal or metal-catalyzed conditions can also induce ring-opening of the 1,2,3-triazole core. rsc.orgresearchgate.net These reactions often proceed through the loss of a molecule of dinitrogen (N₂) to generate reactive intermediates like vinylidenes or ketenimines. These intermediates can then be trapped intramolecularly or intermolecularly to form a variety of other cyclic or acyclic products. The specific outcome is highly dependent on the substitution pattern of the triazole and the reaction conditions employed. While direct examples for this compound are not documented, this reactivity is a fundamental aspect of triazole chemistry and represents a potential pathway for its chemical transformation. researchgate.net

Computational and Theoretical Studies of 5 3,4 Dibromophenyl 1h 1,2,3 Triazole

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry provides powerful tools for elucidating the reaction mechanisms, predicting the feasibility of synthetic routes, and understanding the electronic and structural dynamics involved in the formation of molecules like 5-(3,4-dibromophenyl)-1H-1,2,3-triazole. In silico studies, primarily employing quantum mechanical methods such as Density Functional Theory (DFT), offer deep insights into the transition states, intermediates, and energy profiles of reaction pathways.

The primary and most versatile method for synthesizing the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide (B81097) with an alkyne. nih.govnih.govorganic-chemistry.orgwikipedia.org For the specific synthesis of this compound, two principal thermal cycloaddition pathways can be computationally investigated:

Pathway A: The reaction between 3,4-dibromophenylazide and acetylene.

Pathway B: The reaction between 1-ethynyl-3,4-dibromobenzene and an azide source (e.g., hydrazoic acid).

Computational analyses of these pathways focus on determining the reaction's kinetics and thermodynamics, including the activation energy barriers and the stability of the resulting regioisomers.

Mechanism and Transition State Analysis

The thermal Huisgen 1,3-dipolar cycloaddition is generally considered a concerted, pericyclic reaction. organic-chemistry.orgwikipedia.org Quantum-mechanical calculations are used to locate the transition state (TS) structure for this process. nih.govresearchgate.net DFT methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-311+G(d,p)), are commonly used to model the reaction in the gas phase or in various solvents using solvation models like the Polarizable Continuum Model (PCM). researchgate.net

The analysis typically involves the distortion/interaction model (also known as the activation strain model). researchgate.netresearchgate.net In this model, the activation energy (ΔE‡) is decomposed into two components: the distortion energy (ΔEdist) and the interaction energy (ΔEint).

Distortion Energy (ΔEdist): This is the energy required to deform the azide and alkyne from their ground-state geometries to the geometries they adopt in the transition state.

Interaction Energy (ΔEint): This represents the stabilizing interaction (e.g., orbital interactions, electrostatic forces) between the two distorted reactant molecules in the transition state.

For a typical cycloaddition of phenyl azide with an alkyne, the activation barrier is influenced by the strain induced in the reactants to achieve the bent transition state geometry. researchgate.net The presence of the 3,4-dibromophenyl group is expected to influence the electronic properties of the azide or alkyne through inductive and resonance effects, which in turn affects the HOMO-LUMO energy gaps and the interaction energy term.

| Parameter | Energy (kcal/mol) | Description |

|---|---|---|

| ΔE‡ (Activation Energy) | 16.2 | Total energy barrier for the reaction. |

| ΔEdist (Distortion Energy) | 22.1 | Energy needed to distort reactants into their transition state geometries. |

| ΔEint (Interaction Energy) | -5.9 | Stabilizing interaction between the distorted reactants. |

Note: Data is representative for the parent phenyl azide/acetylene system and serves as an example for the type of results obtained from DFT calculations. Actual values for the dibromophenyl derivative would require specific computation.

Regioselectivity

When using a substituted alkyne or a substituted azide, the Huisgen cycloaddition can yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. wikipedia.org In the case of forming this compound, the key reaction would likely involve 1-ethynyl-3,4-dibromobenzene and an azide like trimethylsilyl (B98337) azide (followed by desilylation) to control regiochemistry, as the thermal reaction often gives mixtures.

Computational studies can predict the regioselectivity by calculating the activation energies for the transition states leading to each isomer. The isomer formed via the lower energy transition state is predicted to be the major product. This selectivity is governed by both steric and electronic factors. organic-chemistry.org Frontier Molecular Orbital (FMO) theory is often used to rationalize the observed regioselectivity, where the reaction is favored by the smallest energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. organic-chemistry.org

Catalyzed vs. Uncatalyzed Pathways

While the thermal cycloaddition is computationally studied, metal-catalyzed pathways, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are of immense practical importance as they offer higher reaction rates and exclusive regioselectivity for the 1,4-isomer. wikipedia.orgorganic-chemistry.org In silico studies on CuAAC reactions reveal a more complex, stepwise mechanism involving copper-acetylide intermediates rather than a concerted cycloaddition. organic-chemistry.orgrsc.org DFT calculations have been instrumental in mapping out the catalytic cycle, identifying key intermediates, and explaining the origins of the high regioselectivity. rsc.org Similarly, ruthenium-catalyzed reactions (RuAAC), which typically yield the 1,5-regioisomer, proceed through a different mechanism involving a ruthenacycle intermediate, which has also been investigated computationally. wikipedia.orgorganic-chemistry.org

| Computational Method | Parameter/Insight Provided |

|---|---|

| Density Functional Theory (DFT) | Optimized geometries of reactants, transition states, and products. |

| Frequency Calculations | Characterization of stationary points (minima vs. transition states) and zero-point vibrational energies. |

| Intrinsic Reaction Coordinate (IRC) | Confirmation that a transition state connects the correct reactants and products. |

| Frontier Molecular Orbital (FMO) Analysis | Rationalization of reactivity and regioselectivity based on HOMO-LUMO interactions. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and bond formation/breaking along the reaction coordinate. |

Applications of 5 3,4 Dibromophenyl 1h 1,2,3 Triazole in Materials Science and Other Disciplines

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Development

The 1,2,3-triazole moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. tennessee.eduscispace.com This ability is foundational to its use in the development of coordination polymers and Metal-Organic Frameworks (MOFs), which are crystalline materials with extensive applications in gas storage, separation, and catalysis. mdpi.com

The design of ligands is a critical step in the synthesis of functional metal complexes. 1,2,3-Triazoles are effective ligands due to the presence of nitrogen atoms that can act as donors to metal centers. researchgate.net The 1,4-disubstituted 1,2,3-triazole scaffold, which can be readily synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, provides a modular platform for creating a diverse array of ligands. researchgate.netrsc.org

In the case of 5-(3,4-dibromophenyl)-1H-1,2,3-triazole, the triazole ring offers multiple potential coordination sites. Coordination can occur through the N2 or N3 nitrogen atoms, and the specific mode of binding can be influenced by the steric and electronic properties of the substituents and the metal ion's coordination preferences. nih.govnih.gov The 3,4-dibromophenyl group can be expected to exert a significant electron-withdrawing effect, which would modulate the electron density on the triazole ring and, consequently, the ligand's donor properties. Furthermore, the bromine atoms could potentially participate in secondary interactions, such as halogen bonding, which can play a crucial role in the supramolecular assembly of the resulting metal complexes. acs.orgnih.gov

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Influence of Dibromophenyl Group |

|---|---|---|

| Monodentate | Coordination through a single nitrogen atom (N2 or N3) of the triazole ring. | Electron-withdrawing nature may affect the basicity of the nitrogen atoms, influencing the strength of the metal-ligand bond. |

| Bidentate/Bridging | Coordination involving two nitrogen atoms of the same or different triazole rings, bridging two metal centers. | Steric hindrance from the bulky dibromophenyl group could influence the geometry of the resulting bridged structure. |

This table is illustrative and based on the known coordination chemistry of similar triazole-based ligands.

Coordination polymers and MOFs are constructed from metal ions or clusters linked by organic ligands. Triazole-based ligands have been successfully employed in the synthesis of a variety of these extended structures. mdpi.comresearchgate.net The synthetic strategy typically involves the self-assembly of the metal salt and the triazole ligand under solvothermal conditions.

The characterization of such coordination polymers and MOFs would involve techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional structure, powder X-ray diffraction (PXRD) to assess phase purity, and thermogravimetric analysis (TGA) to evaluate thermal stability.

The functionalization of MOFs is a key strategy for tailoring their properties for specific applications. This can be achieved by using functionalized ligands during the initial synthesis or by post-synthetic modification (PSM) of a pre-existing MOF. researchgate.netjove.combohrium.comnih.gov Triazole-functionalized MOFs have shown promise in areas such as gas sensing and catalysis. rsc.org

The 3,4-dibromophenyl group in this compound presents several opportunities for functionalization. The bromine atoms can serve as reactive sites for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of new functional groups into the MOF structure after its initial synthesis. beilstein-journals.orgrsc.org This approach offers a high degree of control over the final functionality of the material.

Moreover, the electron-withdrawing nature of the dibromophenyl group can influence the electronic environment of the MOF's pores, which could be advantageous for applications such as the selective adsorption of polar molecules or as a platform for catalytic reactions where electron-deficient sites are beneficial.

Catalysis: Role as Ligands in Organometallic Catalysis and Organocatalysts

Triazole derivatives have emerged as important ligands in both organometallic catalysis and organocatalysis. nih.govrsc.org Their modular synthesis and tunable electronic and steric properties make them attractive for the development of highly efficient and selective catalysts. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools in organic synthesis. The performance of the palladium catalyst is highly dependent on the nature of the supporting ligand. While there is no specific literature on the use of this compound in these reactions, related triazole-based ligands have been successfully employed. nih.gov

The dibromo-substituents on the phenyl ring of the title compound could play a dual role. The ligand itself, coordinated to a metal center like palladium, could influence the catalytic activity. Additionally, the C-Br bonds on the ligand could potentially participate in the cross-coupling reaction itself, although this would likely require specific reaction conditions to differentiate between the reactivity of the ligand and the substrate.

In the realm of cycloaddition reactions, metal complexes bearing triazole-based ligands can act as catalysts. mdpi.com The electronic properties of the ligand can tune the reactivity of the metal center, thereby influencing the rate and selectivity of the cycloaddition. The electron-deficient nature of the 3,4-dibromophenyl group in this compound could enhance the Lewis acidity of a coordinated metal center, which may be beneficial for certain cycloaddition reactions.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound Ligands

| Reaction Type | Potential Role of the Ligand | Expected Influence of Dibromo-Substituents |

|---|---|---|

| Suzuki-Miyaura Coupling | Stabilize the palladium catalyst and facilitate the catalytic cycle. | The electron-withdrawing groups could enhance the oxidative addition step and influence the stability of the catalytic intermediates. |

| Sonogashira Coupling | Act as a ligand for the palladium and/or copper catalyst. | The steric bulk of the ligand could affect the accessibility of the metal center, potentially influencing selectivity. |

| [3+2] Cycloaddition | Modulate the electronic properties of the metal catalyst to control the reaction's regio- and stereoselectivity. | The ligand's electronic properties could be fine-tuned to optimize the catalytic activity for specific substrates. |

This table presents hypothetical applications based on the known roles of similar triazole ligands in catalysis.

The design of the ligand is paramount for achieving high performance and selectivity in catalysis. By modifying the substituents on the triazole and phenyl rings, it is possible to fine-tune the steric and electronic environment around the metal center. ucentral.cl

The 3,4-dibromophenyl group in this compound offers a specific set of properties. The two bromine atoms provide significant steric bulk, which can create a well-defined chiral pocket around the metal center when incorporated into a chiral ligand scaffold. This can be advantageous for enantioselective catalysis.

From an electronic standpoint, the electron-withdrawing nature of the bromine atoms can make the coordinated metal center more electrophilic. nih.gov This can enhance its reactivity towards nucleophilic substrates and potentially increase the rate of catalytic turnover. The precise positioning of the bromine atoms at the 3 and 4 positions of the phenyl ring would also lead to a specific charge distribution that could be exploited in the design of catalysts for reactions requiring fine electronic control.

Detailed Research on "this compound" in Materials Science Remains Undocumented in Publicly Available Literature

Following a comprehensive search of scientific databases and scholarly articles, no specific research could be found on the chemical compound This compound pertaining to its applications in materials science, optoelectronics, or sensor technologies. The stringent requirement to focus solely on this specific compound prevents the inclusion of data from related but structurally distinct molecules.

The investigation sought to uncover detailed findings regarding the fluorescence and luminescence properties of this compound, its potential integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), and its use in sensor and molecular recognition systems. Despite extensive queries, the scientific literature does not appear to contain specific studies on these aspects for this particular compound.

While research exists for a variety of other substituted bromophenyl-triazole derivatives, the explicit instructions to adhere strictly to "this compound" means that an article conforming to the requested outline and content inclusions cannot be generated at this time. The absence of published data makes it impossible to provide scientifically accurate information, research findings, or data tables as requested.

Further research by synthetic chemists and materials scientists would be necessary to determine the properties and potential applications of this compound.

Future Perspectives and Emerging Research Directions for 5 3,4 Dibromophenyl 1h 1,2,3 Triazole

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of 1,2,3-triazole derivatives has been significantly advanced by the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Future research for the synthesis of 5-(3,4-dibromophenyl)-1H-1,2,3-triazole will likely focus on developing more advanced and sustainable methodologies that offer improved yields, selectivity, and environmental compatibility.

Key areas of development include:

Greener Catalysts and Solvents: A shift towards more environmentally friendly catalytic systems is anticipated. This includes the use of nanocatalysts, such as those embedded with iron and copper, which can be easily recovered and reused, minimizing waste. rsc.org The exploration of green solvents like water will also be a priority to reduce the reliance on hazardous organic solvents. rsc.org

Flow Chemistry and Microfluidics: Continuous flow synthesis offers several advantages over traditional batch processes, including better reaction control, enhanced safety, and easier scalability. The application of microfluidic technologies can enable precise control over reaction parameters, leading to higher purity and yields of this compound.

Microwave and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction rates and improve yields in the synthesis of triazole derivatives. mdpi.com Further optimization of these methods for the synthesis of the target compound could lead to more efficient and rapid production.

| Synthetic Methodology | Key Advantages | Future Research Focus |

| Nanocatalysis | High efficiency, reusability, environmental friendliness. rsc.org | Development of novel, highly active, and stable nanocatalysts. |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability. | Optimization of flow reactors and conditions for triazole synthesis. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields. mdpi.com | Exploring a wider range of reaction parameters and substrates. |

| Ultrasound-Assisted Synthesis | Increased reaction rates, enhanced mass transfer. mdpi.com | Investigating the synergistic effects with other green chemistry principles. |

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

Triazole derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, anticancer, antibacterial, and antiviral properties. nih.govnih.gov For this compound, future research will aim to identify novel biological targets and elucidate the underlying mechanistic pathways responsible for its therapeutic effects.

Promising areas of investigation include:

Anticancer Activity: While some bromophenyl-triazole analogs have been investigated for their anticancer properties, targeting tubulin polymerization, the specific activity of this compound against a broader range of cancer cell lines and its precise mechanism of action remain to be fully explored. nih.govresearchgate.net Future studies could investigate its potential to inhibit other key cancer-related targets such as protein kinases (e.g., EGFR, BRAFV600E) and signaling pathways. aun.edu.eg

Antifungal and Antibacterial Activity: Given the prevalence of drug-resistant microbial strains, there is a pressing need for new antimicrobial agents. nih.gov Research into the antifungal and antibacterial properties of this compound could reveal novel mechanisms of action, potentially overcoming existing resistance mechanisms.

Neuroprotective Effects: Some triazole derivatives have shown potential as neuroprotective agents. acs.org Investigating the ability of this compound to modulate pathways involved in neurodegenerative diseases, such as protein aggregation, could open up new therapeutic avenues. acs.org

| Potential Biological Target | Therapeutic Area | Rationale for Exploration |

| Tubulin | Cancer | Known target for other triazole derivatives. nih.govresearchgate.net |

| Protein Kinases (EGFR, BRAF) | Cancer | Important targets in cancer therapy. aun.edu.eg |

| Fungal and Bacterial Enzymes | Infectious Diseases | Potential for novel antimicrobial agents. nih.gov |

| Protein Aggregation Pathways | Neurodegenerative Diseases | Emerging area for triazole-based compounds. acs.org |

Integration into Smart Materials and Nanotechnology Applications

The unique properties of the triazole ring make it an attractive component for the development of smart materials and for applications in nanotechnology. researchgate.net Future research is expected to explore the integration of this compound into these advanced technologies.

Potential applications include:

Drug Delivery Systems: Triazole derivatives can be encapsulated within various nanocarriers, such as nanoparticles, nano-chitosan, and low-density lipoprotein (LDL) nano-particles, to improve their targeted delivery to specific cells or tissues. ekb.eglongdom.org This approach can enhance therapeutic efficacy while minimizing systemic side effects.

Nanocatalysts: The triazole moiety can act as a ligand to stabilize and functionalize metal nanoparticles, creating efficient and recyclable nanocatalysts for various chemical transformations. rsc.org

Smart Polymers and Gels: The ability of the triazole ring to participate in non-covalent interactions makes it a useful building block for the creation of stimuli-responsive polymers and gels. These "smart" materials can change their properties in response to external stimuli such as pH, temperature, or light.

Metal-Organic Frameworks (MOFs): Triazoles are excellent ligands for the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. chemijournal.comchemijournal.com The dibromophenyl group could introduce specific functionalities and modulate the properties of the resulting MOFs.

Application of Machine Learning and Artificial Intelligence in Molecular Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery and materials science. For this compound, these computational tools can accelerate the design and prediction of new derivatives with enhanced properties.

Key applications of AI and ML include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel triazole derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch, expanding the chemical space of potential triazole-based drugs and materials.

Structure-Activity Relationship (SAR) Studies: AI can help to identify complex patterns in SAR data, providing deeper insights into the molecular features that govern the activity of this compound and its analogs.

Addressing Current Challenges in Triazole Chemistry and Compound Application Development

Despite the significant potential of triazole-containing compounds, several challenges need to be addressed to facilitate their development and application. Future research on this compound will need to focus on overcoming these hurdles.

Current challenges and future directions include:

Drug Resistance: The emergence of resistance to existing triazole-based antifungal drugs is a major concern. nih.gov Research into novel triazole structures, such as this compound, may lead to compounds that can circumvent these resistance mechanisms.

Selectivity and Toxicity: Improving the selectivity of triazole derivatives for their intended biological targets while minimizing off-target effects and toxicity is crucial for their clinical translation. Computational and experimental screening methods will play a key role in identifying compounds with improved safety profiles.

Scalability of Synthesis: Developing cost-effective and scalable synthetic routes is essential for the commercial viability of any new compound. The implementation of flow chemistry and other process intensification technologies will be critical in this regard.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-(3,4-dibromophenyl)-1H-1,2,3-triazole, and how can reaction conditions be optimized?

- Methodological Answer : The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for synthesizing 1,2,3-triazoles due to its regioselectivity and high yield . For 5-(3,4-dibromophenyl) derivatives, start with a brominated aryl azide and a terminal alkyne. Use CuSO₄·5H₂O with sodium ascorbate in a 1:1 THF/water mixture at 50°C for 16 hours . Optimize solvent polarity and catalyst loading to enhance yield. Post-synthesis, purify via gradient elution chromatography (e.g., CH₂Cl₂/MeOH 5:1) and confirm purity with HPLC (>95%) .

Q. How can the structure and purity of this compound be validated experimentally?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm regiochemistry (e.g., 1,4-substitution in CuAAC) . For purity, employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination . Elemental analysis further validates stoichiometry.

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : This compound exhibits inhibition of methionine aminopeptidase, a target for anticancer agents, with IC₅₀ values determined via enzyme activity assays using fluorogenic substrates . It also shows antibacterial activity against Gram-positive strains (e.g., S. aureus), tested via broth microdilution methods .

Advanced Research Questions

Q. How does the electronic nature of the 3,4-dibromophenyl substituent influence the reactivity and biological activity of 1H-1,2,3-triazoles?

- Methodological Answer : The electron-withdrawing bromine atoms increase the electrophilicity of the triazole ring, enhancing interactions with enzyme active sites (e.g., methionine aminopeptidase) . In synthesis, bromine stabilizes intermediates via resonance, favoring 1,4-regioselectivity in CuAAC . Computational studies (DFT) can model charge distribution to predict substituent effects.

Q. What strategies improve the regiochemical control of 1,2,3-triazole synthesis when using sterically hindered substrates?

- Methodological Answer : For bulky substrates, switch to Ru-catalyzed azide-alkyne cycloaddition (RuAAC) to access 1,5-regioisomers, though this requires inert conditions . Alternatively, use microwave-assisted CuAAC to reduce reaction time and enhance selectivity . Solvent choice (e.g., DMF for polar substrates) can also mitigate steric effects .

Q. How can nanostructured catalysts enhance the sustainability of this compound synthesis?

- Methodological Answer : Ni(OH)₂–ZnO mixed nanocrystals reduce Cu(I) catalyst loading by 50% while maintaining >90% yield . These catalysts are recyclable via centrifugation, minimizing waste. Green solvents (e.g., PEG-400) further improve the E-factor of the reaction .

Q. What functionalization methods enable diversification of the 1H-1,2,3-triazole core for structure-activity relationship (SAR) studies?

- Methodological Answer : Post-synthetic modifications include:

- Bromination : Treat with Br₂ in H₂O at 45°C to introduce additional bromine atoms .

- Nitration : Use HNO₃/H₂SO₄ at 25°C to add nitro groups, enhancing electron-deficient character .

- Metalation : Lithiate with n-BuLi at −78°C for electrophilic quenching (e.g., with DMF to introduce formyl groups) .

Q. What mechanistic insights explain the enzyme inhibitory activity of this compound?

- Methodological Answer : Docking studies reveal that the dibromophenyl group occupies a hydrophobic pocket in methionine aminopeptidase, while the triazole nitrogen coordinates with the enzyme's Zn²⁺ cofactor . Kinetic assays (e.g., Lineweaver-Burk plots) show non-competitive inhibition, suggesting allosteric modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.